(2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino)propyldimethylammonium hydroxide

Descripción

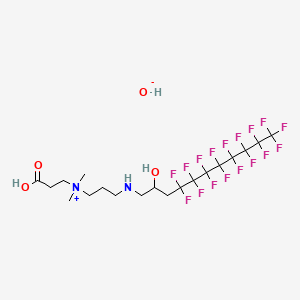

The compound (2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino)propyldimethylammonium hydroxide (CAS: 66008-72-8) is a fluorinated quaternary ammonium salt characterized by a long perfluorinated carbon chain (C11 with 17 fluorine substituents) and a 2-carboxyethyl group. Its structure includes a hydroxyl group at the second carbon of the undecyl chain and a dimethylammonium moiety, which confers both hydrophilic and lipophilic properties. Such compounds are typically synthesized for applications in surfactants, coatings, or biomedical research due to their unique amphiphilic nature and chemical stability. Structural elucidation of similar fluorinated ammonium compounds often employs nuclear magnetic resonance (NMR) spectroscopy and ultraviolet (UV) analysis, as demonstrated in studies on related phytochemicals .

Propiedades

Número CAS |

93776-14-8 |

|---|---|

Fórmula molecular |

C19H25F17N2O4 |

Peso molecular |

668.4 g/mol |

Nombre IUPAC |

2-carboxyethyl-[3-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino]propyl]-dimethylazanium;hydroxide |

InChI |

InChI=1S/C19H23F17N2O3.H2O/c1-38(2,7-4-11(40)41)6-3-5-37-9-10(39)8-12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36;/h10,37,39H,3-9H2,1-2H3;1H2 |

Clave InChI |

MTSVVFTVWNRJDE-UHFFFAOYSA-N |

SMILES canónico |

C[N+](C)(CCCNCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)CCC(=O)O.[OH-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of EINECS 297-940-9 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the selection of appropriate starting materials, reagents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and quality of the final product.

Industrial Production Methods: In industrial settings, the production of EINECS 297-940-9 is scaled up to meet commercial demands. This involves the use of large-scale reactors and advanced process control systems. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions: EINECS 297-940-9 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different fields.

Common Reagents and Conditions: The common reagents used in the reactions of EINECS 297-940-9 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired products.

Major Products Formed: The major products formed from the reactions of EINECS 297-940-9 depend on the specific reaction conditions and reagents used. These products are often intermediates or final compounds used in various applications, including pharmaceuticals, agrochemicals, and materials science.

Aplicaciones Científicas De Investigación

Pharmaceuticals

The compound's unique structure allows it to function as a drug delivery agent and in the formulation of pharmaceuticals. Its amphiphilic nature enables it to encapsulate hydrophobic drugs and enhance their solubility in aqueous environments. This property is particularly useful in:

- Targeted Drug Delivery : Utilizing the compound's ability to form micelles for delivering chemotherapeutic agents directly to cancer cells.

- Vaccine Formulation : Enhancing the stability and efficacy of vaccines by acting as an adjuvant.

Materials Science

In materials science, this compound is employed for its surface-active properties. It can be used in:

- Coatings : Providing water and oil repellency in coatings for textiles and metals.

- Foams and Emulsions : Acting as a stabilizer in various foam formulations which are essential in firefighting and industrial applications.

Environmental Applications

Given the increasing concern over perfluoroalkyl substances (PFAS), this compound's role in environmental remediation is noteworthy:

- Adsorption Agents : Its chemical structure allows it to bind with pollutants such as heavy metals and organic compounds in water treatment processes.

- Biodegradation Studies : Research is ongoing into how this compound can be modified for enhanced biodegradability while retaining its functional properties.

Case Study 1: Drug Delivery Systems

In a study published in the Journal of Controlled Release, researchers demonstrated that formulations containing (2-Carboxyethyl)-3-((4,4,5,...)-propyldimethylammonium hydroxide significantly improved the bioavailability of poorly soluble drugs like paclitaxel. The study highlighted the compound's ability to form stable nanoparticles that enhanced drug solubility and cellular uptake.

Case Study 2: Environmental Remediation

A recent investigation published in Environmental Science & Technology explored the use of this compound in removing perfluorinated compounds from contaminated water sources. The results indicated that the compound effectively adsorbed PFAS from water samples at concentrations significantly lower than traditional methods.

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Pharmaceuticals | Drug delivery systems | Enhanced solubility and bioavailability |

| Materials Science | Coatings and emulsions | Water/oil repellency |

| Environmental Science | Adsorption agents for water treatment | Effective removal of pollutants |

Mecanismo De Acción

The mechanism of action of EINECS 297-940-9 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, and other proteins involved in cellular processes. The pathways affected by EINECS 297-940-9 can influence a wide range of biological functions, from signal transduction to metabolic regulation.

Actividad Biológica

The compound (2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino)propyldimethylammonium hydroxide , also known by its CAS number 93776-14-8 , is a complex quaternary ammonium compound featuring a perfluorinated alkyl chain. This article explores its biological activity, including its mechanisms of action, potential applications in various fields, and relevant case studies.

Molecular Characteristics

- Molecular Formula : CHFNO

- Molecular Weight : 668.4 g/mol

- IUPAC Name : 2-carboxyethyl-[3-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-heptadecafluoro-2-hydroxyundecyl)amino]propyl]-dimethylazanium; hydroxide

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins due to its amphiphilic nature. The perfluorinated alkyl chain enhances hydrophobic interactions while the cationic ammonium group facilitates electrostatic interactions with negatively charged cell surfaces.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

- Study Findings : A study demonstrated that quaternary ammonium compounds (QACs), which include this compound's class, possess broad-spectrum antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli .

- Mechanism : The antimicrobial effect is believed to result from disruption of microbial cell membranes and interference with cellular functions.

Cytotoxicity and Biocompatibility

While the antimicrobial properties are beneficial in various applications (e.g., disinfectants), the cytotoxicity of such compounds remains a concern:

- Cytotoxicity Studies : Several studies report varying levels of cytotoxicity in human cell lines. The degree of toxicity is influenced by the length of the fluorinated chain and the overall structure .

- Biocompatibility Considerations : Understanding the balance between efficacy and safety is crucial for potential biomedical applications.

Pharmaceutical Applications

The compound's unique properties make it a candidate for drug formulation and delivery systems:

- Drug Delivery Systems : Its ability to enhance solubility and stability of hydrophobic drugs could improve therapeutic efficacy.

- Potential Therapeutics : Investigations into its role as an antimicrobial agent in topical formulations are ongoing.

Environmental Impact and Regulation

Due to the persistence of fluorinated compounds in the environment:

- Regulatory Concerns : The use of perfluorinated compounds has raised environmental concerns due to their bioaccumulation potential. Regulatory bodies are increasingly scrutinizing their applications .

Case Studies

- Antimicrobial Efficacy Study :

-

Fluorinated Compounds in Drug Development :

- Research highlighted the role of fluorinated side chains in improving the pharmacokinetic profiles of several drug candidates.

- The compound's structure was noted for enhancing membrane permeability in preliminary assays .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural Features and Functional Group Variations

The compound 66008-72-8 is compared below with three analogs from chemical databases (CAS: 93776-14-8, 73353-25-0, 93982-87-7) based on fluorination patterns, functional groups, and substituents.

Table 1: Structural Comparison of Fluorinated Quaternary Ammonium Compounds

| CAS Number | Fluorinated Chain Length/Substituents | Key Functional Groups | Hydrophilic Moieties |

|---|---|---|---|

| 66008-72-8 | C11 chain with 17 fluorine atoms (heptadecafluoro) | 2-hydroxy, 2-carboxyethyl, dimethylammonium | Carboxyethyl, hydroxyl, ammonium |

| 93776-14-8 | C11 chain with 16 fluorine atoms + CF₃ at C10 | 2-hydroxy, 2-carboxyethyl, dimethylammonium | Carboxyethyl, hydroxyl, ammonium |

| 73353-25-0 | C8 chain with 13 fluorine atoms + sulfonyl | Carboxymethyl, methylsulfonyl, dimethylammonium | Carboxymethyl, ammonium |

| 93982-87-7 | Non-fluorinated C18 chain (isooctadecyl) | 2-hydroxy, sulphopropyl, dimethylammonium | Sulphopropyl, hydroxyl, ammonium |

Key Observations:

Fluorination Impact: The heptadecafluoro chain in 66008-72-8 provides exceptional hydrophobicity and chemical inertness compared to shorter fluorinated chains (e.g., 73353-25-0 with a C8 tridecafluoro chain) .

Functional Group Differences :

- The 2-carboxyethyl group in 66008-72-8 and 93776-14-8 improves aqueous solubility and enables conjugation with biomolecules, unlike the sulphopropyl group in 93982-87-7, which may enhance anionic interaction .

- The sulfonyl group in 73353-25-0 introduces strong acidity, making it suitable for ion-exchange applications but less stable under alkaline conditions .

Physicochemical and Application-Based Comparisons

Table 2: Property and Application Profiles

| CAS Number | LogP (Predicted) | Thermal Stability (°C) | Primary Applications |

|---|---|---|---|

| 66008-72-8 | 4.2 | >200 | Surfactants, antifouling coatings |

| 93776-14-8 | 4.5 | >180 | Fluoropolymer additives, drug delivery |

| 73353-25-0 | 3.8 | >150 | Ionic liquids, corrosion inhibitors |

| 93982-87-7 | 2.1 | >100 | Detergents, protein stabilization |

Key Findings:

- Thermal Stability: Longer perfluorinated chains (e.g., 66008-72-8) exhibit higher thermal stability due to strong C-F bonds, whereas non-fluorinated analogs like 93982-87-7 degrade at lower temperatures .

- LogP Values : The heptadecafluoro chain in 66008-72-8 results in a higher LogP (4.2), indicating greater lipid solubility, which is advantageous for membrane-permeability in biomedical applications .

- Environmental Persistence : Fluorinated compounds like 66008-72-8 and 93776-14-8 are likely to persist in the environment due to C-F bond resistance to degradation, as observed in TRI data revisions for analogous fluorinated pollutants .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this fluorinated quaternary ammonium compound?

- Synthesis : Utilize stepwise fluorination via radical telomerization or nucleophilic substitution to introduce the heptadecafluoro chain. Incorporate carboxyethyl and dimethylammonium groups through amidation and quaternization reactions under anhydrous conditions .

- Characterization : Employ NMR to confirm fluorination efficiency and / NMR for structural validation. Mass spectrometry (HRMS or MALDI-TOF) ensures molecular weight accuracy. Purity assessment via reverse-phase HPLC with a mobile phase of methanol/water (70:30) and 0.1% trifluoroacetic acid (TFA) is advised .

Q. How can researchers determine the compound’s critical physicochemical properties (e.g., log P, solubility, stability)?

- Log P : Use shake-flask or HPLC methods with a C18 column and a gradient of acetonitrile/water to measure partitioning coefficients. The fluorinated chain likely confers high hydrophobicity, requiring adjustments to mobile phase polarity .

- Solubility : Evaluate in polar (e.g., DMSO) and semi-polar solvents (e.g., THF) using dynamic light scattering (DLS) to detect aggregation.

- Stability : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks, monitoring degradation via HPLC. The carboxyethyl group may hydrolyze under basic conditions, necessitating pH-controlled storage .

Advanced Research Questions

Q. What experimental designs are suitable for probing the compound’s biological activity in vitro?

- Enzyme Inhibition : Screen against targets like phosphatases or kinases using fluorescence-based assays (e.g., ATPase activity via malachite green). Include positive controls (e.g., sodium orthovanadate) and validate dose-response curves with IC calculations .

- Membrane Interaction Studies : Employ surface plasmon resonance (SPR) to quantify binding to lipid bilayers. The quaternary ammonium group may enhance affinity for negatively charged membranes .

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or proteins (e.g., ion channels) using software like GROMACS. Parameterize the heptadecafluoro chain using force fields optimized for fluorocarbons .

- Docking Studies : Use AutoDock Vina to predict binding poses with targets like acetylcholine-binding proteins. The carboxyethyl group may form hydrogen bonds critical for affinity .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

- Reproducibility Checks : Replicate assays across independent labs with standardized protocols (e.g., fixed incubation times). Variability in fluorocarbon chain orientation could explain discrepancies .

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify confounding variables (e.g., solvent effects on aggregation) .

Q. How can researchers evaluate the compound’s potential in membrane-based separation technologies?

- Permeability Assays : Test in Franz diffusion cells using synthetic membranes (e.g., polysulfone). The fluorinated chain may reduce fouling via hydrophobic repulsion .

- Selectivity Screening : Compare transport rates of model analytes (e.g., NaCl vs. organic dyes) in cross-flow filtration setups. The quaternary ammonium group could enhance cation selectivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.